N-[(3,4-dimethoxyphenyl)methyl]-3-{6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}propanamide
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Overview
Description
N-[(3,4-dimethoxyphenyl)methyl]-3-{6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}propanamide is a complex organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazolo[4,3-b]pyridazine core, which is a fused heterocyclic system containing nitrogen atoms, making it a significant scaffold in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-dimethoxyphenyl)methyl]-3-{6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}propanamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with suitable diketones or aldehydes to form the triazolopyridazine core. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-dimethoxyphenyl)methyl]-3-{6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
N-[(3,4-dimethoxyphenyl)methyl]-3-{6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-3-{6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridazine core can bind to active sites of enzymes, inhibiting their activity, or modulate receptor functions by interacting with binding sites. These interactions can lead to various biological effects, including anti-inflammatory, antimicrobial, or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazine: Explored for its energetic material properties.
N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide: Another triazolopyridazine derivative with potential pharmacological applications.
Uniqueness
N-[(3,4-dimethoxyphenyl)methyl]-3-{6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}propanamide stands out due to its specific substitution pattern, which can influence its biological activity and selectivity. The presence of the 3,4-dimethoxyphenyl group and the phenyl ring attached to the triazolopyridazine core can enhance its binding affinity to molecular targets, making it a promising candidate for drug development .
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-3-(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3/c1-30-19-10-8-16(14-20(19)31-2)15-24-23(29)13-12-22-26-25-21-11-9-18(27-28(21)22)17-6-4-3-5-7-17/h3-11,14H,12-13,15H2,1-2H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYYGCZNSBXONT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)CCC2=NN=C3N2N=C(C=C3)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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